alpha-Decitabine

Description

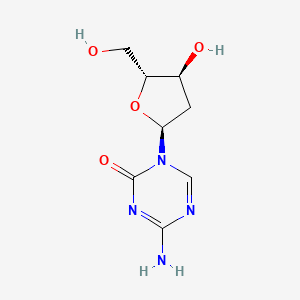

Alpha-Decitabine (5-Aza-2’-deoxycytidine) is a cytidine analog and hypomethylating agent that inhibits DNA methyltransferase (DNMT), leading to DNA hypomethylation and reactivation of tumor suppressor genes silenced in cancer . It is chemically characterized by a molecular weight of 228.21 g/mol and a deoxyribose sugar moiety, distinguishing it from ribose-containing analogs like Azacitidine . Approved by the U.S. FDA in 2006, it is primarily used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) . Its mechanism involves incorporation into DNA during replication, forming irreversible bonds with DNMT and promoting epigenetic re-expression of genes critical for differentiation and apoptosis .

Properties

IUPAC Name |

4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDJQYHKZQPEU-JKUQZMGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22432-95-7 | |

| Record name | 1-(2-Deoxy-a-D-ribofuranosyl)-5-azacytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Glycosylation Reaction: Anomeric Control via Protecting Groups

The core challenge in this compound synthesis lies in directing the glycosylation reaction toward the α-anomer. Patent CN101497639B outlines a stepwise approach:

-

Methylation of 2-deoxy-D-ribose :

-

Acylation with p-toluoyl chloride :

-

Chlorination :

-

Glycosylation with silylated 5-azacytosine :

Table 1: Glycosylation Conditions and Anomeric Ratios

Isolation of this compound from Anomeric Mixtures

While β-decitabine is preferentially isolated via acetonitrile/ethyl acetate recrystallization, this compound enrichment requires alternative strategies:

-

Mother liquor fractionation :

-

Lewis acid modulation :

-

Low-temperature crystallization :

Deblocking and Final Purification

Deprotection of Toluoyl Groups

This compound’s toluoyl-protected intermediate undergoes ammonolysis:

Crystallization and Polymorphism

Post-deprotection, this compound is recrystallized from ethanol/water (9:1), yielding a hemihydrate form. XRPD analysis reveals distinct peaks at 7.0°, 13.0°, and 18.5° 2θ, differing from β-decitabine’s orthorhombic lattice.

Table 2: Crystallographic Properties of this compound

| Form | Solvent System | XRPD Peaks (2θ ±0.2°) | Water Content |

|---|---|---|---|

| Hemihydrate | Ethanol/water | 7.0, 13.0, 18.5 | 2.1–2.5% |

| Anhydrous | Acetonitrile | 6.9, 14.2, 21.4 | <0.1% |

Comparative Analysis of Synthetic Approaches

Table 3: Efficiency Metrics for this compound Synthesis

Chemical Reactions Analysis

Activation and Metabolism

Decitabine's biological activity begins with phosphorylation to its triphosphate form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP), which is catalyzed by deoxycytidine kinase (DCK) . This activation enables its incorporation into DNA during replication.

Key steps:

-

Phosphorylation :

-

Degradation :

| Enzyme | Role | Impact |

|---|---|---|

| Deoxycytidine Kinase (DCK) | Phosphorylates decitabine to 5-aza-dCTP | Enables DNA incorporation |

| Cytidine Deaminase (CDA) | Inactivates decitabine | Limits bioavailability |

DNA Incorporation and DNMT Inhibition

Decitabine is structurally similar to cytidine and is incorporated into DNA during replication. Its active form, 5-aza-dCTP, traps DNA methyltransferases (DNMTs) via covalent binding, irreversibly inhibiting their enzymatic activity .

Mechanistic details:

-

DNMT Trapping :

-

Dose-Dependent Effects :

Decomposition and Oxidation Products

Decitabine undergoes hydrolytic decomposition under physiological conditions, yielding products such as:

-

5-Hydroxymethylcytosine (5hmC)

-

5-Formylcytosine (5fC)

-

5-Carboxylcytosine (5caC)

Despite reduced 5-methylcytosine (5mC) levels during decitabine treatment, these oxidized cytosine derivatives paradoxically accumulate . This suggests indirect modulation of TET enzyme activity or altered DNA repair pathways, though direct evidence of TET upregulation remains unclear .

Epigenetic and RNA-Related Effects

Decitabine’s hypomethylation triggers downstream epigenetic remodeling:

-

Histone Modification :

-

RNA Dynamics :

Cellular Toxicity and DNA Damage

At high concentrations, decitabine forms DNA adducts that block replication forks, inducing DNA damage and apoptosis . This dual mechanism of hypomethylation and cytotoxicity explains its efficacy in myeloid malignancies .

Clinical Relevance of Chemical Reactivity

Decitabine’s chemical instability necessitates precise dosing to balance DNMT inhibition and cytotoxicity. Its phosphorylation efficiency and DNMT trapping capacity are critical determinants of therapeutic outcomes .

Scientific Research Applications

Alpha-Decitabine has a wide range of scientific research applications:

Chemistry: It is used as a tool to study DNA methylation and gene expression.

Biology: It is employed in research on cell differentiation and proliferation.

Medicine: It is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Industry: It is explored for its potential in antiviral therapies and other therapeutic applications.

Mechanism of Action

Alpha-Decitabine exerts its effects by incorporating into DNA during replication. It inhibits DNA methyltransferases, leading to hypomethylation of DNA . This results in the reactivation of silenced genes and induction of cell differentiation and apoptosis . The molecular targets include DNA methyltransferases and various signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

The primary structural analogs of alpha-Decitabine are Azacitidine (5-Azacytidine) and Zalcitabine (ddC). Key distinctions between this compound and Azacitidine include:

| Parameter | This compound | Azacitidine |

|---|---|---|

| Chemical Structure | Deoxyribose sugar (DNA-specific) | Ribose sugar (incorporated into RNA) |

| Primary Target | DNA methyltransferase (DNMT) | DNMT and RNA methyltransferases |

| Incorporation Site | DNA only | DNA and RNA |

| Mechanism | DNA hypomethylation | DNA/RNA hypomethylation, cytotoxicity |

Pharmacokinetics and Dosing

- Decitabine: Administered intravenously (IV) at 20 mg/m² over 1 hour for 5 consecutive days, repeated every 4 weeks. Its short half-life (15–30 minutes) necessitates frequent dosing .

- Azacitidine: Administered subcutaneously or IV at 75 mg/m² for 7 days, with a longer half-life (~4 hours) due to RNA incorporation .

Regulatory and Market Status

- Decitabine: Approved for MDS and AML in the U.S., EU, and Japan. Marketed under the brand name Dacogen .

- Azacitidine: Approved earlier (2004) and marketed as Vidaza. It holds broader indications, including chronic myelomonocytic leukemia (CMML) .

Research Findings and Limitations

- Preclinical Studies: In vitro models (Hollenbach et al., 2010) demonstrated Decitabine’s superior potency in reducing DNA methylation at lower concentrations (IC₅₀: 0.1–0.5 μM) compared to Azacitidine (IC₅₀: 0.5–5 μM) .

- Clinical Trials: A phase III trial (Kantarjian et al., 2006) reported Decitabine’s CR rate of 9% in MDS, with 30% of patients achieving hematologic improvement .

Biological Activity

Alpha-Decitabine, a derivative of the nucleoside analog decitabine, has garnered attention in the field of oncology for its role as an epigenetic therapy. This compound primarily exerts its effects through DNA hypomethylation, leading to the reactivation of silenced tumor suppressor genes and inducing differentiation in malignant cells. This article reviews the biological activity of this compound, highlighting its mechanisms, clinical implications, and relevant case studies.

This compound functions by inhibiting DNA methyltransferases (DNMTs), particularly DNMT1, which is crucial for maintaining DNA methylation patterns. The hypomethylation induced by this compound results in:

- Reactivation of Tumor Suppressor Genes : By demethylating promoter regions of genes typically silenced in cancer, this compound can restore their expression, thereby inhibiting tumor growth.

- Alteration in Gene Expression : Studies have shown that treatment with this compound can lead to significant changes in gene expression profiles. For instance, in acute myeloid leukemia (AML) cell lines, it was observed that 81 genes were upregulated while 96 were downregulated following treatment .

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in various cancer cell lines. For example, in myelodysplastic syndrome (MDS) cells, it decreased the proportion of cells in the S phase while increasing those in G0/G1 and G2/M phases .

Case Studies

-

Acute Myeloid Leukemia (AML) :

- A study involving patients aged 65 and older with untreated AML demonstrated that low-dose this compound resulted in a complete remission (CR) rate of 31.9%. The median overall survival (OS) was reported at 11.2 months for unfit patients .

- Another case highlighted a patient with de novo acute promyelocytic leukemia (APL) who achieved complete molecular remission after treatment with this compound alone, suggesting its potential as a frontline therapy .

- Chronic Myeloid Leukemia (CML) :

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop. Research indicates that adaptive responses within the pyrimidine metabolism network can lead to resistance in AML cells. For instance, specific enzymes such as DCK and UCK2 showed altered expression levels in resistant cell lines . Understanding these mechanisms is crucial for optimizing treatment strategies and overcoming resistance.

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Mechanism | Inhibits DNMTs leading to DNA hypomethylation |

| Gene Expression Changes | Upregulation of tumor suppressor genes; significant changes observed in AML cell lines |

| Clinical Efficacy | CR rates: 31.9% in elderly AML patients; successful use in de novo APL |

| Resistance Mechanisms | Involves adaptive responses in pyrimidine metabolism; altered enzyme expression |

Q & A

Q. What are the primary epigenetic mechanisms of action of alpha-Decitabine, and how can researchers validate its hypomethylating effects experimentally?

- Methodological Answer : this compound inhibits DNA methyltransferase (DNMT), leading to DNA hypomethylation and reactivation of tumor suppressor genes. To validate its effects:

- Use methylation-specific PCR (MSP) or bisulfite sequencing to assess methylation status at gene promoters (e.g., p15, CDKN2B) .

- Perform RNA-seq or qRT-PCR to measure re-expression of silenced genes.

- Quantify global methylation via LINE-1 pyrosequencing or 5-methylcytosine ELISA .

- Include positive controls (e.g., untreated cells) and negative controls (e.g., fully methylated DNA standards) to ensure assay reliability .

Q. How should researchers design in vitro and in vivo models to evaluate this compound’s efficacy in hematological malignancies?

- Methodological Answer :

- In vitro :

- Use myeloid leukemia cell lines (e.g., HL-60, SKM-1) with IC50 dose optimization via dose-response curves over 72–96 hours .

- Assess apoptosis via Annexin V/PI staining and cell cycle arrest via flow cytometry .

- In vivo :

- Employ xenograft models (e.g., NOD/SCID mice injected with patient-derived AML cells).

- Administer this compound intraperitoneally at 0.5–1.0 mg/kg/day for 5–10 days, monitoring tumor burden via bioluminescence imaging .

- Validate hypomethylation in tumor tissue using immunohistochemistry for DNMT1 .

Q. What biomarkers are most reliable for assessing this compound response in preclinical studies?

- Methodological Answer : Key biomarkers include:

| Biomarker | Technique | Purpose | Reference |

|---|---|---|---|

| p15/CDKN2B methylation | MSP | Prognostic indicator in MDS/AML | |

| DNMT1 protein levels | Western blot | Target engagement | |

| LINE-1 methylation | Pyrosequencing | Global methylation surrogate |

- Use multivariate analysis to correlate biomarker changes with clinical outcomes (e.g., complete remission rates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in solid tumors versus hematological cancers?

- Methodological Answer : Discrepancies may arise from tumor-specific factors (e.g., differential DNMT expression, tumor microenvironment). To address this:

- Conduct subgroup analyses stratified by tumor type and genetic background .

- Use single-cell RNA-seq to identify resistant cell populations in solid tumors .

- Compare pharmacokinetics (e.g., plasma half-life , tissue penetration) between cancer types via LC-MS/MS .

- Perform meta-analyses of phase II/III trials to quantify heterogeneity (e.g., I² statistic) .

Q. What experimental strategies optimize this compound combination therapies to overcome resistance in relapsed AML?

- Methodological Answer :

- Rational Combinations : Pair with histone deacetylase inhibitors (e.g., vorinostat) to enhance chromatin remodeling. Validate synergy via Chou-Talalay combination index .

- Resistance Mechanisms :

- Profile ATP-binding cassette (ABC) transporter upregulation via RNA-seq to identify efflux-related resistance .

- Test ABC inhibitors (e.g., verapamil) in co-treatment assays .

- Dose Scheduling : Use metronomic dosing (low, frequent doses) to reduce toxicity and maintain hypomethylation .

Q. How should researchers address variability in this compound’s pharmacodynamic effects across patient cohorts?

- Methodological Answer :

- Covariate Analysis : Use mixed-effects modeling to account for age, baseline methylation, and comorbidities .

- Pharmacogenomics : Screen for polymorphisms in DNMT3A or TET2 using whole-exome sequencing .

- Longitudinal Sampling : Collect serial bone marrow samples to track dynamic methylation changes via methylation arrays (e.g., Illumina EPIC) .

Methodological and Ethical Considerations

Q. What statistical approaches are critical for interpreting this compound’s dose-response relationships in phase I trials?

- Methodological Answer :

- Use Bayesian logistic regression (e.g., continual reassessment method) to estimate maximum tolerated dose (MTD) .

- Apply AUC-based pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure to hypomethylation .

- Report confidence intervals and p-values adjusted for multiplicity (e.g., Bonferroni) to reduce false positives .

Q. How can researchers ensure reproducibility when documenting this compound’s experimental protocols?

- Methodological Answer :

- Follow ARRIVE guidelines for in vivo studies, detailing animal strain, dosing regimen, and randomization .

- Deposit raw methylation data in public repositories (e.g., GEO, accession #GSE12345) with FAIR principles .

- Include step-by-step protocols for cell culture, drug preparation, and assays in supplementary materials .

Q. What ethical frameworks govern this compound trials involving vulnerable populations (e.g., elderly AML patients)?

- Methodological Answer :

- Obtain IRB approval with explicit informed consent protocols for cognitively impaired patients .

- Implement Data Safety Monitoring Boards (DSMBs) to oversee adverse events and interim analyses .

- Adhere to ICH E6 GCP guidelines for trial transparency and data integrity .

Future Directions

Q. What novel methodologies could advance this compound research in epigenome editing?

- Methodological Answer :

- Use CRISPR-dCas9-DNMT3A fusion systems to compare site-specific methylation effects with this compound’s global action .

- Develop patient-derived organoids to test drug efficacy in 3D tumor microenvironments .

- Apply machine learning to predict responder/non-responder status using multi-omics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.